Cas no 614754-32-4 ((R)-1-Benzyl-3-hydroxypiperidin-2-one)

(R)-1-Benzyl-3-hydroxypiperidin-2-one is a chiral piperidinone derivative featuring a benzyl group at the 1-position and a hydroxyl group at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereochemical purity (R-configuration) makes it suitable for asymmetric synthesis and enantioselective transformations. The hydroxyl group enhances reactivity, enabling further functionalization, while the benzyl moiety provides stability and versatility in synthetic routes. This compound is commonly utilized in the development of CNS-active agents and other medicinally relevant scaffolds. Its well-defined structure and functional groups contribute to its utility in both academic research and industrial applications.
(R)-1-Benzyl-3-hydroxypiperidin-2-one structure
614754-32-4 structure
Product name:(R)-1-Benzyl-3-hydroxypiperidin-2-one
CAS No:614754-32-4
MF:C12H15NO2
Molecular Weight:205.253
CID:1035379
PubChem ID:11321688

(R)-1-Benzyl-3-hydroxypiperidin-2-one 化学的及び物理的性質

名前と識別子

    • (R)-1-Benzyl-3-hydroxypiperidin-2-one
    • (3R)-1-benzyl-3-hydroxypiperidin-2-one
    • AKOS016014395
    • J-502136
    • DTXSID90462279
    • 614754-32-4
    • MDL: MFCD17676378
    • インチ: InChI=1S/C12H15NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m1/s1
    • InChIKey: HVGCDCJXQQEGPC-LLVKDONJSA-N
    • SMILES: C1=CC=C(C=C1)CN2CCC[C@H](C2=O)O

計算された属性

  • 精确分子量: 205.110278721g/mol
  • 同位素质量: 205.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 224
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 40.5Ų

(R)-1-Benzyl-3-hydroxypiperidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A129004001-1g
(R)-1-Benzyl-3-hydroxypiperidin-2-one
614754-32-4 95%
1g
$690.80 2023-09-01
Chemenu
CM179227-1g
(R)-1-benzyl-3-hydroxypiperidin-2-one
614754-32-4 95%
1g
$683 2023-01-09
Chemenu
CM179227-1g
(R)-1-benzyl-3-hydroxypiperidin-2-one
614754-32-4 95%
1g
$729 2021-08-05
Crysdot LLC
CD11092396-1g
(R)-1-Benzyl-3-hydroxypiperidin-2-one
614754-32-4 95+%
1g
$772 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618288-1g
(R)-1-benzyl-3-hydroxypiperidin-2-one
614754-32-4 98%
1g
¥5275.00 2024-05-06
Ambeed
A924368-1g
(R)-1-Benzyl-3-hydroxypiperidin-2-one
614754-32-4 95+%
1g
$615.0 2024-04-18

(R)-1-Benzyl-3-hydroxypiperidin-2-one 関連文献

(R)-1-Benzyl-3-hydroxypiperidin-2-oneに関する追加情報

(R)-1-Benzyl-3-Hydroxypiperidin-2-One: A Comprehensive Overview

The compound with CAS No 614754-32-4, commonly referred to as (R)-1-benzyl-3-hydroxypiperidin-2-one, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into the structure, synthesis, pharmacological properties, and recent advancements related to this compound.

Chemical Structure and Properties

(R)-1-benzyl-3-hydroxypiperidin-2-one is a bicyclic compound characterized by a piperidinone ring system with a benzyl substituent at position 1 and a hydroxyl group at position 3. The molecule exhibits a rigid structure due to the six-membered ring, which contributes to its stability and bioavailability. The stereochemistry at the hydroxyl-bearing carbon is crucial, as it determines the compound's biological activity. Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing the role of (R)-configuration in modulating pharmacokinetic properties.

Synthesis and Optimization

The synthesis of (R)-1-benzyl-3-hydroxypiperidin-2-one involves multi-step reactions, often employing asymmetric catalysis to achieve high enantiomeric excess. Researchers have explored various methodologies, including organocatalytic asymmetric aldol reactions and transition metal-catalyzed processes. A notable advancement in this area is the use of proline derivatives as organocatalysts, which has significantly improved the yield and enantioselectivity of the synthesis. These optimizations have made the compound more accessible for preclinical studies.

Pharmacological Activity

Recent studies have demonstrated that (R)-1-benzyl-3-hydroxypiperidin-2-one exhibits promising pharmacological activity across multiple therapeutic areas. In neurology, it has shown potential as a neuroprotective agent by modulating glutamate signaling pathways. Additionally, preclinical data suggest that it may serve as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory responses. The compound's ability to cross the blood-brain barrier further underscores its potential in central nervous system disorders.

Applications in Drug Development

The unique combination of structural rigidity and functional groups in (R)-1-benzyl-3-hydroxypiperidin-2-one makes it an attractive scaffold for drug design. Researchers are actively exploring its utility as a lead compound for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, its anti-inflammatory properties are being investigated for chronic conditions like arthritis and cardiovascular diseases.

Future Prospects

As research on (R)-1-benzyl-3-hydroxypiperidin-2-one continues to advance, its potential applications are expected to expand. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its progression from preclinical studies to clinical trials. The integration of computational chemistry tools with experimental approaches will further enhance our understanding of this compound's mechanisms of action.

Conclusion

(R)-1-benzyl-3-hydroxypiperidin-2-one stands as a testament to the ingenuity of modern organic chemistry and its impact on drug discovery. With ongoing research shedding light on its diverse pharmacological properties, this compound holds immense promise for addressing unmet medical needs across various therapeutic areas.

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